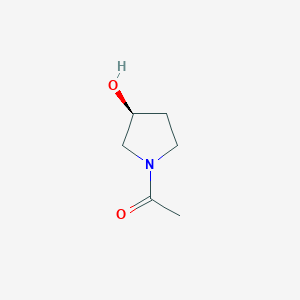
(S)-1-Acetyl-3-hydroxypyrrolidine
説明
(S)-1-Acetyl-3-hydroxypyrrolidine is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-1-Acetyl-3-hydroxypyrrolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications based on various research findings.
This compound is a pyrrolidine derivative characterized by the presence of an acetyl group at the nitrogen position and a hydroxyl group at the third carbon. It can be synthesized through various methods, including enzymatic processes using specific strains of bacteria such as Pseudomonas vesicularis, which have been shown to yield high enantiomeric excess for optically active derivatives .
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition properties. For instance, studies have shown that related compounds can inhibit rat intestinal α-glucosidase, which is crucial in carbohydrate metabolism. The presence of hydroxyl groups at specific positions enhances binding affinity to the enzyme's active site .
Table 1: Enzyme Inhibition Potency of Pyrrolidine Derivatives
| Compound | IC50 (mM) | Target Enzyme |
|---|---|---|
| Non-benzylated diol | 10.9 | α-Glucosidase |
| This compound | TBD | TBD |
Receptor Binding
The compound has also been investigated for its potential to bind to various receptors, suggesting a role in modulating neurotransmitter systems. This characteristic may lead to applications in treating neurological disorders, although specific receptor targets remain to be fully elucidated.
The mechanism of action for this compound involves its interaction with specific molecular targets. It is hypothesized that the compound acts as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways critical for cellular function and signaling .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Neurological Applications : Investigations into its potential as a therapeutic agent for neurological disorders have shown promise, particularly in modulating pathways associated with neurodegeneration.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, although further research is needed to confirm efficacy and mechanism.
- Pharmacokinetics : The pharmacokinetic profile of related compounds indicates good oral bioavailability and stability, which are favorable traits for drug development .
Comparative Analysis with Analogues
This compound can be compared with other pyrrolidine derivatives to highlight its unique properties:
Table 2: Comparison of Pyrrolidine Derivatives
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Acetyl and hydroxyl groups | Enzyme inhibition |
| 1-Acetyl-2-hydroxypyrrolidine | Hydroxyl group at C2 | TBD |
| 1-Acetyl-3-methoxypyrrolidine | Methoxy instead of hydroxyl | TBD |
特性
IUPAC Name |
1-[(3S)-3-hydroxypyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(8)7-3-2-6(9)4-7/h6,9H,2-4H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHQVFPGHQBQSY-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[C@@H](C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717199 | |
| Record name | 1-[(3S)-3-Hydroxypyrrolidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943587-40-4 | |
| Record name | 1-[(3S)-3-Hydroxypyrrolidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















